REACTION_CXSMILES
|
[O:1]([C:8]1[N:13]=[CH:12][N:11]=[C:10]([NH2:14])[CH:9]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C:15](N1C=CC=CC1=O)(N1C=CC=CC1=O)=[S:16]>C(Cl)Cl>[N:14]([C:10]1[CH:9]=[C:8]([O:1][C:2]2[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=2)[N:13]=[CH:12][N:11]=1)=[C:15]=[S:16]
|
Name
|
|
Quantity
|
0.288 g
|
Type
|
reactant
|
Smiles
|
O(C1=CC=CC=C1)C1=CC(=NC=N1)N
|
Name
|
|
Quantity
|
0.357 g
|
Type
|
reactant
|
Smiles
|
C(=S)(N1C(C=CC=C1)=O)N1C(C=CC=C1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at rt for 18 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The pale orange mixture was purified by silica gel chromatography (5-35% ethyl acetate-hexanes)
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
N(=C=S)C1=NC=NC(=C1)OC1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 2.96 mmol | |
AMOUNT: MASS | 0.55 g | |
YIELD: PERCENTYIELD | 85% | |
YIELD: CALCULATEDPERCENTYIELD | 192.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |